molecular formula C41H64O14 B3395198 Digoxin CAS No. 20830-75-5

Digoxin

Cat. No. B3395198
CAS RN: 20830-75-5
M. Wt: 780.9 g/mol
InChI Key: LTMHDMANZUZIPE-UHFFFAOYSA-N
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Description

Digoxin is a medication derived from the leaves of a digitalis plant . It helps make the heart beat stronger and with a more regular rhythm . It is used to treat heart failure and atrial fibrillation, a heart rhythm disorder of the atria (the upper chambers of the heart that allow blood to flow into the heart) .


Synthesis Analysis

Digoxin’s synthesis involves a reliable stereocontrol ability using a DMNPA group, achieved through a nine-step longest linear sequence . The pharmacokinetics of digoxin were usually described by a one-compartment model due to the nature of the collected data .


Molecular Structure Analysis

The characteristic structure of digoxin comprises a steroid nucleus with a lactone ring at the C-17 position and a sugar moiety . This structure is primarily responsible for its unique pharmacodynamics .


Chemical Reactions Analysis

Digoxin inhibits sodium-potassium ATPase, an enzyme that regulates the quantity of sodium and potassium inside cells . Inhibition of the enzyme leads to an increase in the intracellular concentration of sodium and thus (by stimulation of sodium-calcium exchange) an increase in the intracellular concentration of calcium .


Physical And Chemical Properties Analysis

Digoxin is highly hydrophilic, which means that its dose should depend on lean body mass . Other electrical effects include a brief initial increase in action potential, followed by a decrease as the K+ conductance increases due to increased intracellular amounts of Ca2+ ions .

Scientific Research Applications

Treatment of Heart Failure

Digoxin is often used to reduce symptoms in patients with heart failure . It improves symptoms and prevents clinical deterioration . However, recent observational studies have suggested increased mortality associated with digoxin, but these are limited by prescription bias, as only those patients at highest risk tend to receive digoxin .

Control of Heart Rate in Atrial Fibrillation

In atrial fibrillation, digoxin is used to control heart rate . However, no experimental trials exist for this application, and confusion about whether digoxin is truly linked to adverse prognosis has led to the downgrading of digoxin in clinical practice guidelines .

Reduction in Hospital Admissions

The largest randomised controlled trial of digoxin in heart failure (the DIG trial) showed neutral effects on mortality and a reduction in admissions to hospital compared with placebo . It also showed a decrease in mortality among those with low serum digoxin concentrations .

Impact on Death and Clinical Outcomes

A comprehensive literature search of Medline, Embase, the Cochrane Library, reference lists, and ongoing studies included all studies published from 1960 to July 2014 that examined treatment with digoxin compared with control (placebo or no treatment) . The pooled risk ratio for death with digoxin was 1.76 in unadjusted analyses, 1.61 in adjusted analyses, 1.18 in propensity matched studies, and 0.99 in randomised controlled trials .

Use in Older Patients

Digoxin users were found to be 2.4 years older than control, with lower ejection fraction (33% v 42%), more diabetes, and greater use of diuretics and anti-arrhythmic drugs .

Safety and Efficacy

The safety and efficacy of digoxin have been systematically reviewed and meta-analysed across all observational and randomised controlled trials . The results of several smaller randomised trials were consistent with these findings .

Mechanism of Action

Target of Action

Digoxin primarily targets the sodium-potassium ATPase pump (Na+/K+ ATPase) , which is mainly found in the myocardium . This pump plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for cellular functions such as nerve impulse transmission and muscle contraction .

Mode of Action

Digoxin acts as a reversible inhibitor of the Na+/K+ ATPase pump . This inhibition leads to an increase in intracellular sodium levels, which in turn decreases the activity of the sodium-calcium exchanger . As a result, there is an accumulation of calcium ions inside the cells, promoting the activation of contractile proteins such as actin and myosin . This enhances myocardial contractility, leading to an increase in the force of the heartbeat while decreasing the heart rate .

Biochemical Pathways

The inhibition of the Na+/K+ ATPase pump by digoxin affects several biochemical pathways. It has been reported that digoxin can block the PI3K/Akt pathway, which is known to be involved in tumor cell survival, proliferation, metastasis, and autophagy . Additionally, digoxin has been found to inhibit the phosphorylation of Akt, mTOR, and p70S6K, signaling molecules of the PI3K/Akt pathway .

Pharmacokinetics

Digoxin has a bioavailability of 60 to 80% when administered orally . It binds to about 25% of plasma proteins and is metabolized in the liver to a minor extent (16%) . The elimination half-life of digoxin is approximately 36 to 48 hours in individuals with normal kidney function, and it can extend to 3.5 to 5 days in those with impaired kidney function . Digoxin is primarily excreted unchanged in the urine .

Result of Action

The increased intracellular calcium concentration resulting from digoxin’s action leads to enhanced contractility of the heart muscle, thereby increasing stroke volume and blood pressure while reducing heart rate . This results in improved circulation and relief from symptoms associated with conditions like heart failure and atrial fibrillation .

Action Environment

Environmental factors such as diet and co-administration of other drugs can influence the action of digoxin. For instance, certain drugs can interact with digoxin, leading to an increase in its plasma concentration and potential toxicity . Renal insufficiency, electrolyte imbalances (like hypokalemia or hypomagnesemia), and advanced age can also increase the risk of digoxin toxicity . Therefore, careful monitoring and dose adjustments are necessary in these situations to ensure safe and effective use of digoxin .

Safety and Hazards

Digoxin can cause loss of appetite, nausea, vomiting, stomach pain, diarrhea, and weight loss . High exposure can cause headache, drowsiness, disturbances in vision, confusion, personality changes, seizures, and coma . Digoxin may damage the heart causing irregular heartbeat . It’s also associated with an increased all-cause mortality .

Future Directions

There is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile . Current novel approaches to improving cardiac function provide the hope that such agents may soon be available . The use of digoxin primarily for heart failure is discussed separately .

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28+,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

LTMHDMANZUZIPE-PUGKRICDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C41H64O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID5022934
Record name Digoxin
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Molecular Weight

780.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Digoxin appears as clear to white crystals or white crystalline powder. Odorless. Used as a cardiotonic drug. (EPA, 1998), Solid
Details U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office.
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Details U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office.
Record name Digoxin
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Solubility

Cardiac glycosides have a characteristic ring structure known as an aglycone (orgenin) coupled with one or more types of sugars. The aglycone portion of the glycoside consists of a steroid nucleus (cyclopentanoperhydrophenanthrene nucleus) and an alpha,beta-unsaturated 5- or 6-membered lactone ring at the C17 position of the steroid nucleus. A beta-oriented hydroxyl substitution is usually present at the C3 and C14 positions. Increasing the number of hydroxyl groups on the aglycone increases polarity and decreases lipid solubility; additional sugars may also increase polarity. The sugar portion of the glycoside is attached to the steroid nucleus, usually through a hydroxyl group at the C3 position. The sugar moiety affects in part the activity of the cardiac glycosides by influencing solubility, absorption, distribution, and toxicity. In general, the cardiac glycosides are sparingly soluble to insoluble in water and freely soluble to slightly soluble in alcohol or diluted alcohol. /Cardiac glycosides/, In water, 64.8 mg/L at 25 °C, Practically insoluble in water, Very soluble in ethanol, Freely soluble in pyridine; soluble in mixture of chloroform and alcohol. More soluble in hot 80% alcohol than gitoxin. Slightly soluble in dilute alcohol, chloroform. Practically insoluble in ether, acetone, ethyl acetate, chloroform, For more Solubility (Complete) data for Digoxin (6 total), please visit the HSDB record page., 0.0648 mg/mL at 25 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575
Record name Digoxin
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575
Record name Digoxin
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Record name Digoxin
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Density

1.36 g/cu cm at 20 °C
Details IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V108: 381
Record name Digoxin
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Mechanism of Action

Digoxin exerts hemodynamic, electrophysiologic, and neurohormonal effects on the cardiovascular system. It reversibly inhibits the Na-K ATPase enzyme, leading to various beneficial effects. The Na-K ATPase enzyme functions to maintain the intracellular environment by regulating the entry and exit of sodium, potassium, and calcium (indirectly). Na-K ATPase is also known as the _sodium pump_. The inhibition of the sodium pump by digoxin increases intracellular sodium and increases the calcium level in the myocardial cells, causing an increased contractile force of the heart. This improves the left ventricular ejection fraction (EF), an important measure of cardiac function. Digoxin also stimulates the parasympathetic nervous system via the vagus nerve leading to sinoatrial (SA) and atrioventricular (AV) node effects, decreasing the heart rate. Part of the pathophysiology of heart failure includes neurohormonal activation, leading to an increase in norepinephrine. Digoxin helps to decrease norepinephrine levels through activation of the parasympathetic nervous system., Cardiac glycosides have been used in the treatment of arrhythmias for more than 200 years. Two-pore-domain (K2P) potassium channels regulate cardiac action potential repolarization. Recently, K2P3.1 [tandem of P domains in a weak inward rectifying K+ channel (TWIK)-related acid-sensitive K+ channel (TASK)-1] has been implicated in atrial fibrillation pathophysiology and was suggested as an atrial-selective antiarrhythmic drug target. We hypothesized that blockade of cardiac K2P channels contributes to the mechanism of action of digitoxin and digoxin. All functional human K2P channels were screened for interactions with cardiac glycosides. Human K2P channel subunits were expressed in Xenopus laevis oocytes, and voltage clamp electrophysiology was used to record K+ currents. Digitoxin significantly inhibited K2P3.1 and K2P16.1 channels. By contrast, digoxin displayed isolated inhibitory effects on K2P3.1. K2P3.1 outward currents were reduced by 80% (digitoxin, 1 Hz) and 78% (digoxin, 1 Hz). Digitoxin inhibited K2P3.1 currents with an IC50 value of 7.4 uM. Outward rectification properties of the channel were not affected. Mutagenesis studies revealed that amino acid residues located at the cytoplasmic site of the K2P3.1 channel pore form parts of a molecular binding site for cardiac glycosides. In conclusion, cardiac glycosides target human K2P channels. The antiarrhythmic significance of repolarizing atrial K2P3.1 current block by digoxin and digitoxin requires validation in translational and clinical studies., Low concentrations of cardiac glycosides including ouabain, digoxin, and digitoxin block cancer cell growth without affecting Na+,K+-ATPase activity, but the mechanism underlying this anti-cancer effect is not fully understood. Volume-regulated anion channel (VRAC) plays an important role in cell death signaling pathway in addition to its fundamental role in the cell volume maintenance. Here, we report cardiac glycosides-induced signaling pathway mediated by the crosstalk between Na+,K+-ATPase and VRAC in human cancer cells. Submicromolar concentrations of ouabain enhanced VRAC currents concomitantly with a deceleration of cancer cell proliferation. The effects of ouabain were abrogated by a specific inhibitor of VRAC (DCPIB) and knockdown of an essential component of VRAC (LRRC8A), and they were also attenuated by the disruption of membrane microdomains or the inhibition of NADPH oxidase. Digoxin and digitoxin also showed anti-proliferative effects in cancer cells at their therapeutic concentration ranges, and these effects were blocked by DCPIB. In membrane microdomains of cancer cells, LRRC8A was found to be co-immunoprecipitated with Na+,K+-ATPase a1-isoform. These ouabain-induced effects were not observed in non-cancer cells. Therefore, cardiac glycosides were considered to interact with Na+,K+-ATPase to stimulate the production of reactive oxygen species, and they also apparently activated VRAC within membrane microdomains, thus producing anti-proliferative effects., Cardiac glycosides inhibit the activity of sodium-potassium-activated adenosine triphosphatase (Na+-K+-ATPase), an enzyme required for active transport of sodium across myocardial cell membranes. Inhibition of this enzyme in cardiac cells results in an increase in the contractile state of the heart and it was believed that benefits of cardiac glycosides in heart failure were mainly associated with inotropic action. However, it has been suggested that benefits of cardiac glycosides may be in part related to enzyme inhibition in noncardiac tissues. Inhibition of Na+-K+-ATPase in vagal afferents acts to sensitize cardiac baroreceptors which may in turn decrease sympathetic outflow from the CNS. In addition, by inhibiting Na+-K+-ATPase in the kidney, cardiac glycosides decrease the renal tubular reabsorption of sodium; the resulting increase in the delivery of sodium to the distal tubules leads to the suppression of renin secretion from the kidneys. These observations led to the hypothesis that cardiac glycosides act in heart failure principally by attenuating the activation of the neurohormonal system, rather than by a positive inotropic action. Toxic doses of cardiac glycosides cause efflux of potassium from the myocardium and concurrent influx of sodium. Toxicity results in part from loss of intracellular potassium associated with inhibition of Na+-K+-ATPase. With therapeutic doses, augmentation of calcium influx to the contractile proteins with resultant enhancement of excitation-contraction coupling is involved in the positive inotropic action of cardiac glycosides; the role of Na+-K+-ATPase in this effect is controversial. /Cardiac glycosides/
Details American Society of Health-System Pharmacists; Drug Information 2018. Bethesda, MD. 2018, p. 1818
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Color/Form

Colorless to white crystals, or white crystalline powder, Triclinic prisms from dilute alcohol, pyridine, Radially arranged four- and five-sided triclinic plates from dilute alcohol or pyridine.

CAS RN

20830-75-5
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Melting Point

446 to 509 °F Decomposes. (EPA, 1998), 230-265, 249 °C (decomposes), MP: Approximately 235 °C (decomposes), MP: 230-265 °C, Crystals. MP: 227-231 °C /beta-Methyldigoxin/, 249 °C
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575
Record name Digoxin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/214
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575
Record name Digoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001917
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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Feasible Synthetic Routes

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